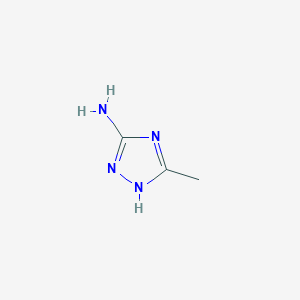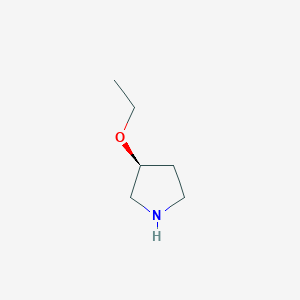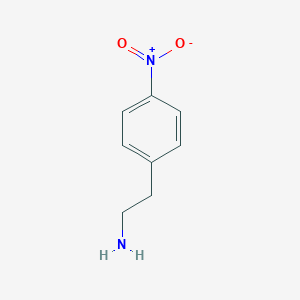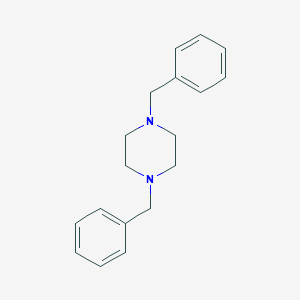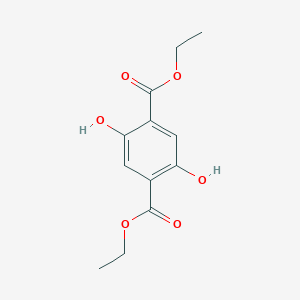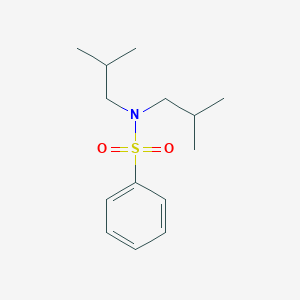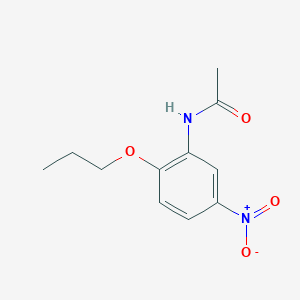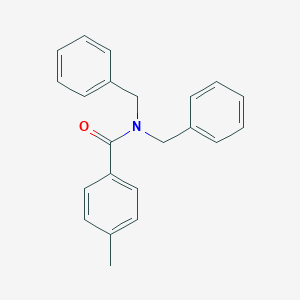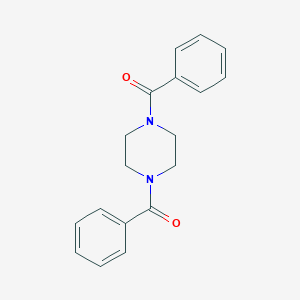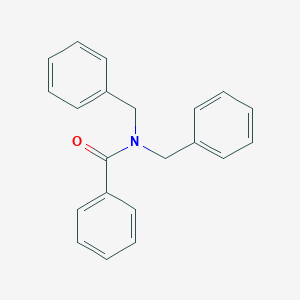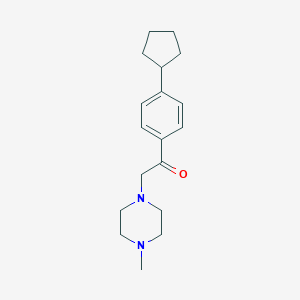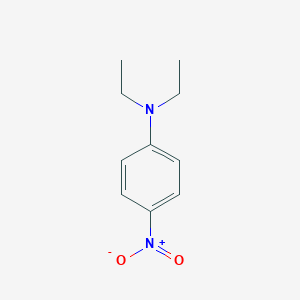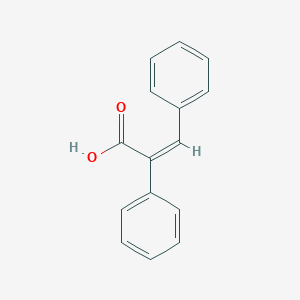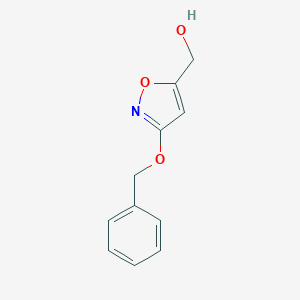![molecular formula C12H19NO2 B181235 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- CAS No. 25452-29-3](/img/structure/B181235.png)
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-
Übersicht
Beschreibung
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, it has been investigated as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, it has been studied for its potential as a tool for studying protein-protein interactions.
Wirkmechanismus
The mechanism of action of 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is not fully understood. However, it has been proposed to act as a small molecule inhibitor of protein-protein interactions. It may also interact with various enzymes and receptors in the body, leading to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is its potential as a tool for studying protein-protein interactions. Its small size and ability to interact with specific proteins make it a valuable tool for studying complex biological processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a tool for studying protein-protein interactions in more detail. Additionally, research can be conducted to optimize the synthesis method and develop new derivatives with improved properties.
Conclusion:
In conclusion, 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Eigenschaften
CAS-Nummer |
25452-29-3 |
|---|---|
Produktname |
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- |
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3 |
InChI-Schlüssel |
OGOJQUAOZLKENI-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OC |
Andere CAS-Nummern |
25452-29-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

